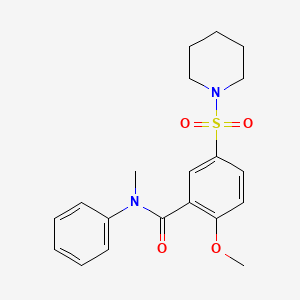
2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide
Overview
Description
2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide, also known as MPSP, is a chemical compound with potential therapeutic applications. It belongs to the class of sulfonylureas, which are widely used in the treatment of diabetes. MPSP has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme sulfonylurea receptor 1 (SUR1), which plays a key role in the regulation of insulin secretion. By inhibiting SUR1, 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide may help to improve insulin sensitivity and reduce blood glucose levels.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth and proliferation of prostate cancer cells in vitro. In addition, 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide in lab experiments is its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties, making it a potential candidate for the treatment of a range of diseases. However, one limitation of using 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Future Directions
There are many potential future directions for the study of 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide. One area of research could be the development of more efficient synthesis methods to increase the availability and reduce the cost of the compound. Another area of research could be the investigation of the potential therapeutic applications of 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, the mechanism of action of 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide could be further elucidated to better understand how it exerts its anti-inflammatory, analgesic, and anti-cancer effects.
Scientific Research Applications
2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain conditions such as arthritis. 2-methoxy-N-methyl-N-phenyl-5-(1-piperidinylsulfonyl)benzamide has also been investigated for its anti-cancer properties, particularly in the treatment of prostate cancer.
properties
IUPAC Name |
2-methoxy-N-methyl-N-phenyl-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21(16-9-5-3-6-10-16)20(23)18-15-17(11-12-19(18)26-2)27(24,25)22-13-7-4-8-14-22/h3,5-6,9-12,15H,4,7-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYJDDAUYJNXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4720923.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide](/img/structure/B4720947.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B4720951.png)
![4-[3-(butylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B4720955.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4720963.png)
![ethyl 4-[({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B4720964.png)
![4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4720973.png)
![N-(4-bromophenyl)-2-{4-[(ethylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B4720979.png)
![2-[(5-chloro-2-isobutoxybenzylidene)amino]-N-propyl-3-thiophenecarboxamide](/img/structure/B4720991.png)
![3-ethyl-2-{[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4720993.png)
![3-(2-methoxyphenyl)-4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4720996.png)
![7-methyl-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720999.png)
![N-[3-(3-methoxyphenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4721000.png)
![phenyl[2-(1-piperidinylcarbonyl)phenyl]methanone](/img/structure/B4721023.png)